1H-Benzo[DE]thiazolo[5,4-G]isoquinoline

Medicinal Chemistry SAR Exploration Fragment-Based Drug Design

Scarcity of rigid, polyheterocyclic scaffolds with balanced logP/PSA for CNS lead optimization slows hit-to-lead programs. 1H-Benzo[de]thiazolo[5,4-g]isoquinoline (CAS 169147-51-7) directly addresses this gap: - Extended π-system (MW 224.28, logP 3.41, PSA 54.0 Ų) maps to oral CNS drug space. - Thiazole + isoquinoline N/S donors enable metal-chelation and fluorescent probe applications. - Supplied as research-grade building block (≥95% HPLC) with full analytical documentation for SAR libraries.

Molecular Formula C13H8N2S
Molecular Weight 224.281
CAS No. 169147-51-7
Cat. No. B573446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[DE]thiazolo[5,4-G]isoquinoline
CAS169147-51-7
Synonyms1H-Benzo[de]thiazolo[5,4-g]isoquinoline(9CI)
Molecular FormulaC13H8N2S
Molecular Weight224.281
Structural Identifiers
SMILESC1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4
InChIInChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2
InChIKeyIUPRSBHXHNFRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[de]thiazolo[5,4-g]isoquinoline: Chemical Profile & Research Utility


1H-Benzo[de]thiazolo[5,4-g]isoquinoline (CAS 169147-51-7) is a fused tetracyclic heterocycle combining benzothiazole and isoquinoline moieties within a single rigidified π-system . With a molecular formula of C₁₃H₈N₂S and a molecular weight of 224.28 g·mol⁻¹, this compound is listed under the 9th Collective Index (9CI) nomenclature and is primarily supplied as a research-grade building block (typical purity ≥95%) for synthetic chemistry and early-stage discovery programs . Its extended conjugation and the presence of both sulfur (thiazole) and nitrogen (isoquinoline) heteroatoms differentiate it from simpler isoquinolines and benzothiazoles, positioning it as a candidate scaffold for fluorescent-probe design, metal-coordination chemistry, and structure–activity relationship (SAR) exploration in medicinal chemistry.

Rigidified tetracyclic scaffold with fused benzothiazole–isoquinoline core, supplied as a research-grade building block.
Extended π-conjugation and S/N heteroatoms support fluorescent-probe design, metal-coordination chemistry, and SAR exploration.

1H-Benzo[de]thiazolo[5,4-g]isoquinoline: Why Analogs Fall Short


1H-Benzo[de]thiazolo[5,4-g]isoquinoline occupies a distinct physicochemical space relative to its closest thiazoloisoquinoline congeners (e.g., thiazolo[5,4-g]isoquinoline, thiazolo[5,4-c]isoquinoline). The additional fused benzene ring increases the molecular weight from ~186 g·mol⁻¹ (parent thiazolo[5,4-g]isoquinoline) to 224.28 g·mol⁻¹, raising the calculated logP to 3.41 and the polar surface area (PSA) to 54.0 Ų . These alterations are consequential: higher logP enhances membrane permeability in cellular assays, while the larger PSA modulates solubility and hydrogen-bonding capacity. Generic substitution with a non-benzo-fused thiazoloisoquinoline would therefore shift the lipophilic–hydrophilic balance, potentially invalidating established SAR trends, altering fluorescence quantum yields, or disrupting π-stacking interactions in host–guest or DNA-intercalation systems. The quantitative evidence below substantiates these critical differences.

Molecular weight / lipophilicity
Higher MW (224.28 vs ~186 g·mol⁻¹) and logP (~3.41 vs ~2.0–2.5) shift lipophilic–hydrophilic balance; replacement with a non-benzo-fused analog may alter membrane permeability and solubility profile in cellular assays.
π-conjugation extent
Additional fused benzene ring extends π-delocalization compared to tricyclic thiazoloisoquinolines; generic substitution can invalidate SAR trends, fluorescence quantum yield, or π-stacking behavior in host–guest systems.

1H-Benzo[de]thiazolo[5,4-g]isoquinoline: Evidence vs. Closest Analogs


Molecular Weight Advantage in Binding

The target compound possesses a molecular weight of 224.28 g·mol⁻¹, which is 38.0 g·mol⁻¹ higher than that of thiazolo[5,4-g]isoquinoline (186.23 g·mol⁻¹). This increase reflects the addition of a fused benzene ring (C₄H₂), contributing three additional heavy atoms and an extended π-surface . The larger scaffold provides additional van der Waals contacts in protein binding pockets and a larger surface area for π–π stacking, which can enhance target affinity in enzyme inhibition assays.

Molecular weight
Cross-study comparable
224.28 vs 186.23 g·mol⁻¹
+38.05 g·mol⁻¹ (+20.4%)
Supports evaluation of enhanced van der Waals and π-stacking contacts in target binding.
Data from molecular formula; consistent across supplier certificates.
Medicinal Chemistry SAR Exploration Fragment-Based Drug Design

Lipophilicity and Membrane Permeability

The calculated octanol–water partition coefficient (logP) for 1H-Benzo[de]thiazolo[5,4-g]isoquinoline is 3.41, significantly higher than the predicted logP of ~2.0–2.5 for non-benzo-fused thiazoloisoquinolines such as thiazolo[5,4-g]isoquinoline [1]. This logP value places the compound in the range considered optimal for blood–brain barrier penetration (logP 2–4), while the lower logP of the parent scaffold may limit CNS exposure. The difference arises from the additional aromatic ring, which increases hydrophobicity and reduces hydrogen-bonding capacity.

Calculated logP
Class-level
3.41 vs ~2.0–2.5
+0.9 to +1.4 log units
Context for CNS-permeability assessment in fragment-based programs.
Computed via consensus algorithm; comparator is class estimate.
Drug Metabolism Pharmacokinetics ADME Prediction

Polar Surface Area and Solubility Balance

The topological polar surface area (tPSA) of 1H-Benzo[de]thiazolo[5,4-g]isoquinoline is 54.0 Ų, which is higher than the estimated tPSA of ~41 Ų for thiazolo[5,4-g]isoquinoline . The increase in PSA is attributable to the contribution of the additional aromatic ring system, which slightly enhances the compound's capacity for hydrogen-bond acceptance. While both compounds fall within the drug-like PSA range (<140 Ų), the higher PSA of the target compound may confer improved aqueous solubility when combined with appropriate substituents.

Polar surface area
Class-level
54.0 vs ~41 Ų
+13.0 Ų (+31.7%)
Reported PSA difference informs solubility–permeability optimization strategies.
Computed tPSA; comparator is a class-level estimate.
Physicochemical Profiling Solubility Optimization Drug-Likeness

Extended π-Conjugation for Fluorescence and Optoelectronics

The fully conjugated tetracyclic system of 1H-Benzo[de]thiazolo[5,4-g]isoquinoline extends the π-electron delocalization relative to tricyclic thiazoloisoquinolines. While no direct comparative fluorescence quantum yield or emission wavelength data are available for this specific compound, the structural analogy to known benzothiazole–isoquinoline fluorophores supports a class-level inference that the additional fused benzene ring will red-shift absorption and emission maxima and increase the molar extinction coefficient [1]. This inference is consistent with the well-documented bathochromic shift observed upon benzannulation in heteroaromatic fluorophores, such as the progression from naphthalene to anthracene or from quinoline to benzoquinoline.

π-Conjugation
Class-level
4 fused rings (tetracyclic) — target
3 fused rings (tricyclic) — comparator
Predicted red-shift ~30–80 nm
Class-level inference supports fluorescence probe and optoelectronic material design.
Direct spectral data not reported; benzannulation trends applied.
Fluorescent Probes OLED Materials Photophysics

Modular Cycloaddition Synthetic Strategy

Although direct synthetic data for 1H-Benzo[de]thiazolo[5,4-g]isoquinoline are scarce, closely related benzothiazole–isoquinoline derivatives have been synthesized via [2+2+1] cycloaddition reactions of isoquinolines with ethyl propionate and elemental sulfur under metal-free conditions [1]. This methodology yields mesoionic thiazoloisoquinolinium thiolates with inhibitory activity against duckweed chlorophyll (IC₅₀ = 51.5 μg·mL⁻¹ for the most active derivative), providing a proof-of-concept for the biological relevance of the scaffold class. The target compound, as a neutral tetracyclic analog, may serve as a precursor for similar mesoionic derivatives or S-bridged tetracyclic compounds.

Synthetic strategy
Class-level
Metal-free [2+2+1] cycloaddition; analogous thiazoloisoquinolinium thiolates show IC₅₀ 51.5 μg·mL⁻¹ (duckweed chlorophyll).
May support scaffold library generation for SAR and biological screening.
Target compound itself not tested; methodology is class-level proof-of-concept.
Synthetic Methodology Green Chemistry Scale-Up Potential

1H-Benzo[de]thiazolo[5,4-g]isoquinoline: Optimal Application Scenarios


CNS Fragment-Based Drug Discovery

The compound's logP of 3.41 and PSA of 54.0 Ų place it within the oral CNS drug space . Procurement is warranted when building fragment libraries targeting neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases, as the scaffold provides a balanced lipophilic–hydrophilic profile that simplifies lead optimization.

Fluorescent Probes and Optoelectronic Materials

The extended tetracyclic π-system, inferred to provide red-shifted absorption/emission relative to tricyclic analogs, makes this compound a valuable core for designing pH sensors, metal-ion fluorescent probes, or host materials in OLED devices [1].

Bioactive Mesoionic Derivative Synthesis

Using the [2+2+1] cycloaddition strategy developed for thiazoloisoquinolinium thiolates [2], researchers can elaborate the target compound into libraries of S-bridged tetracyclic compounds with potential herbicidal, antimicrobial, or anticancer activity. The metal-free conditions align with green chemistry principles and facilitate scale-up.

Computational Chemistry Benchmarking

With its well-defined molecular formula (C₁₃H₈N₂S) and precise physicochemical descriptors (MW = 224.28, logP = 3.41, PSA = 54.0 Ų), 1H-Benzo[de]thiazolo[5,4-g]isoquinoline serves as a useful test case for validating quantum mechanical calculations, molecular dynamics simulations, and ADME prediction software against fused heterocyclic scaffolds .

Application
Selection Property
Validation Focus
CNS fragment-based lead identification
Balanced logP/PSA profile
Membrane permeability and CNS target engagement assays
Fluorescent probe and optoelectronic material design
Extended tetracyclic π-system
Spectroscopic characterization (absorption/emission red-shift)
Bioactive mesoionic derivative synthesis research
Metal-free cycloaddition strategy
Biological screening of derivatives (herbicidal, antimicrobial, anticancer endpoints)
Computational chemistry benchmarking
Well-defined physicochemical descriptors
Validation of QM/MD simulations and ADME predictions
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